1-bencil-1H-pirazol-3-amina

Descripción general

Descripción

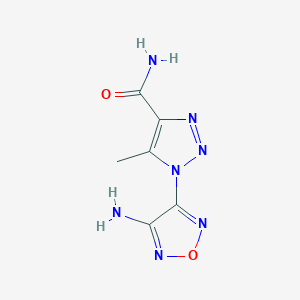

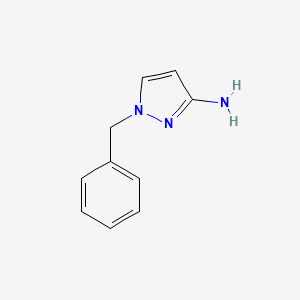

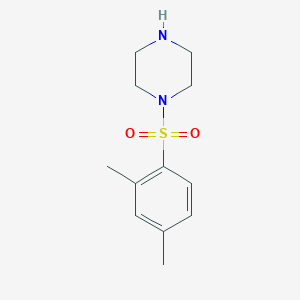

1-Benzyl-1H-pyrazol-3-amine (1-Bz-Pz) is an organic compound with a wide variety of uses in scientific research. It is a heterocyclic amine, meaning it contains both a nitrogen and a carbon atom in its ring structure. It is also a derivative of pyrazole, a five-membered heterocyclic compound composed of three carbon atoms and two nitrogen atoms. 1-Bz-Pz is a colorless, odorless, and crystalline solid at room temperature and has a melting point of approximately 92-94°C.

Aplicaciones Científicas De Investigación

Química Medicinal

La 1-bencil-1H-pirazol-3-amina sirve como un andamiaje clave en el desarrollo de diversos agentes terapéuticos. Sus derivados se han explorado por su potencial en el tratamiento de enfermedades como el cáncer, donde actúan sobre objetivos específicos como las mutaciones de FGFR3 en el carcinoma urotelial metastásico .

Actividad Antimicrobiana y Antioxidante

Los compuestos derivados de la this compound han mostrado prometedoras propiedades antimicrobianas y antioxidantes. Estas actividades son cruciales en la búsqueda de nuevos tratamientos contra enfermedades infecciosas y condiciones relacionadas con el estrés oxidativo .

Síntesis Orgánica

Este compuesto se utiliza como un intermedio importante en la síntesis orgánica. Está involucrado en la construcción de moléculas complejas que se pueden utilizar en las industrias farmacéutica, agroquímica y de colorantes .

Propiedades Fotofísicas y Fotoeléctricas

Los derivados de benzimidazol de la this compound se estudian por sus propiedades fotofísicas y fotoeléctricas únicas, que se pueden aplicar en el desarrollo de nuevos materiales funcionales .

Agentes Antituberculosos

Se han realizado investigaciones sobre los derivados de la this compound para evaluar su potencial antituberculoso contra Mycobacterium tuberculosis, ofreciendo nuevas vías para el tratamiento de la tuberculosis .

Catálisis Ecológica

Los protocolos innovadores que utilizan derivados de la this compound se benefician de atributos ecológicos, como la no toxicidad y la estabilidad térmica, que son importantes para las prácticas de química sostenible .

Direcciones Futuras

The future directions for “1-benzyl-1H-pyrazol-3-amine” could involve further exploration of its synthesis methods, chemical reactivity, and potential biological applications. As pyrazole derivatives are known to exhibit a wide range of biological activities, “1-benzyl-1H-pyrazol-3-amine” might also have potential biological applications .

Propiedades

IUPAC Name |

1-benzylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUXHXCLAWFAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363658 | |

| Record name | 1-benzyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783397 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

21377-09-3 | |

| Record name | 1-benzyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural information about 1-benzyl-1H-pyrazol-3-amine can be derived from its reaction with cyclotriphosphazenes?

A1: The research primarily focuses on synthesizing and characterizing novel cyclotriphosphazene derivatives. The study confirms that 1-benzyl-1H-pyrazol-3-amine acts as a nucleophile, substituting chlorine atoms in both hexachlorocyclotriphosphazene (N3P3Cl6) and a di-spirodioxy cyclotriphosphazene derivative (N3P3Cl2[OCH2(CF2)2CH2O]2) []. This reactivity provides insight into the molecule's active site, specifically highlighting the nucleophilic nature of the amine group attached to the pyrazole ring.

Q2: How does the study utilize spectroscopic and crystallographic techniques to characterize the products formed with 1-benzyl-1H-pyrazol-3-amine?

A2: The study employs a combination of analytical techniques to confirm the structures of the newly synthesized cyclotriphosphazene derivatives incorporating 1-benzyl-1H-pyrazol-3-amine. These techniques include elemental analysis, MALDI-TOF mass spectrometry, 1H and 31P NMR spectroscopy, and single-crystal X-ray crystallography []. The spectroscopic data provide information about the atoms present and their connectivity within the molecules, while X-ray crystallography elucidates the three-dimensional arrangement of atoms, bond lengths, and intermolecular interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270629.png)

![4-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1270634.png)

![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one](/img/structure/B1270635.png)

![3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B1270646.png)

![6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1270647.png)